molecular formula C24H33N3O3 B13755214 Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]- CAS No. 63216-93-3

Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-

Cat. No.: B13755214
CAS No.: 63216-93-3
M. Wt: 411.5 g/mol
InChI Key: HBILSJNKFHVBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]- (CAS: 51656-57-6) is an azo compound characterized by a phenol core substituted with a dodecyl (C₁₂) chain at the 4-position and a 2-nitrophenylazo group at the 2-position. Its molecular formula is C₂₄H₃₃N₃O₃, with a molecular weight of 411.55 g/mol. The compound is highly hydrophobic, as evidenced by its predicted XLogP value of 10.452, which classifies it outside the typical chemical space for reversed-phase liquid chromatography (RPLC) applications . This hydrophobicity arises from the long dodecyl chain and the nitro-substituted aromatic system, making it a surfactant .

Properties

CAS No.

63216-93-3

Molecular Formula

C24H33N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

4-dodecyl-2-[(2-nitrophenyl)diazenyl]phenol

InChI

InChI=1S/C24H33N3O3/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-24(28)22(19-20)26-25-21-15-12-13-16-23(21)27(29)30/h12-13,15-19,28H,2-11,14H2,1H3

InChI Key

HBILSJNKFHVBOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Diazotization of 2-Nitroaniline

  • The aromatic amine, 2-nitroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt, 2-nitrobenzenediazonium ion. This step is critical to ensure the stability of the diazonium intermediate for subsequent coupling.

Preparation of 4-Dodecylphenol

  • The phenol derivative bearing the dodecyl substituent at the para position (4-dodecylphenol) can be prepared or sourced commercially. The introduction of the dodecyl group, a long alkyl chain, enhances the hydrophobicity and modifies the physical properties of the final azo compound.

Azo Coupling Reaction

  • The diazonium salt solution of 2-nitrobenzenediazonium ion is then reacted with 4-dodecylphenol under alkaline conditions (e.g., NaOH) at low temperatures (0–5 °C) to facilitate electrophilic aromatic substitution at the phenol ring, forming the azo linkage (-N=N-) between the phenol and the nitrophenyl group. The coupling typically occurs at the ortho or para position relative to the hydroxyl group; in this case, the para position is already occupied by the dodecyl group, so coupling occurs at the 2-position relative to the hydroxyl group.

Isolation and Purification

  • The crude azo dye is isolated by filtration or extraction, followed by recrystallization from suitable solvents to obtain the pure Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]- compound. Characterization is performed by melting point determination, UV-Vis spectroscopy, and NMR analysis to confirm the structure.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Purpose Notes
1 Diazotization 2-Nitroaniline, NaNO2, HCl, 0–5 °C Formation of 2-nitrobenzenediazonium salt Low temperature critical for stability
2 Phenol derivative preparation 4-Dodecylphenol (commercial or synthesized) Provides phenol substrate with dodecyl substituent Hydrophobic dodecyl group influences solubility
3 Azo coupling Diazonium salt + 4-dodecylphenol, NaOH, 0–5 °C Formation of azo bond (-N=N-) linking phenol and nitrophenyl groups Alkaline medium facilitates coupling
4 Purification Recrystallization solvents Isolation of pure azo dye Characterization by analytical methods

Chemical Reactions Analysis

4-Dodecyl-2-[(2-nitrophenyl)azo]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted aromatic ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-dodecyl-2-[(2-aminophenyl)azo]phenol.

Scientific Research Applications

Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-, also known as 4-dodecyl-2-[(2-nitrophenyl)diazenyl]phenol, is a chemical compound with several applications, particularly in the separation sciences and as a component in chemical regulations .

Scientific Research Applications

  • Separation of Phenols High-performance liquid chromatography (HPLC) is used in the separation of Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]- .
  • Chemical Regulations This compound is listed on Canada's Non-domestic Substances List (NDSL). Its manufacture or import in Canada may require notification under the New Substances Notification Regulations (Chemicals and Polymers). Environment and Climate Change Canada and Health Canada conduct joint assessments to determine potential adverse effects on the environment and human health following notification. More details on regulatory requirements for new chemicals and polymers can be found in the Guidance document for the New Substances Notification Regulations (Chemicals and Polymers) .
  • Polymorphism Research Studies have examined the crystal structures and visible reflection spectra of differently colored polymorphs of related compounds such as 4-[(2-nitrophenyl)diazenyl]phenol. These investigations utilize techniques such as X-ray crystallography and computational methods to understand the relationship between molecular structure and color .

Mechanism of Action

The mechanism of action of 4-Dodecyl-2-[(2-nitrophenyl)azo]phenol involves its ability to undergo azo coupling reactions. The azo linkage (-N=N-) can interact with various molecular targets, leading to changes in the chemical and physical properties of the compound. In biological systems, the compound can form stable conjugates with proteins and other biomolecules, facilitating their detection and analysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Azo Phenols

Structural Analogues and Substituent Effects

a) Phenol, 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)- (CAS: 51656-57-6)
  • Structure : Similar backbone but substitutes the dodecyl chain with a branched 1,1,3,3-tetramethylbutyl group.
  • Properties : Lower hydrophobicity (LogP = 6.49 ) compared to the target compound, likely due to reduced alkyl chain length and branching .
  • Applications : Used in HPLC analysis, demonstrating compatibility with reverse-phase methods .
b) Phenol, 2,3-dimethyl-4-[(4-methylphenyl)azo]- (CAS: 85-83-6)
  • Structure: Contains a 4-methylphenylazo group and methyl substituents at the 2- and 3-positions of the phenol.
  • Properties : Higher solubility in polar solvents due to shorter alkyl groups and absence of nitro substituents.
  • Applications : Primarily used in dye synthesis .
c) 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol
  • Structure: Features dual azo and hydrazone moieties with an amino group.
  • Properties : Enhanced electronic conjugation, enabling applications in chemosensing and photodynamic therapy .

Physicochemical Properties

Compound XLogP/LogP Molecular Weight Key Substituents Applications
4-dodecyl-2-[(2-nitrophenyl)azo]phenol 10.452 411.55 C₁₂ chain, 2-nitroazo Surfactant, hydrophobic dye
2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)phenol 6.49 355.44 Branched alkyl, 2-nitroazo HPLC analysis
2,3-dimethyl-4-[(4-methylphenyl)azo]phenol ~4.5 (estimated) 255.29 Methyl groups, 4-methylazo Textile dye

Key Observations :

  • Hydrophobicity increases with longer alkyl chains (e.g., C₁₂ vs. tetramethylbutyl) .
  • Nitro groups enhance electron-withdrawing effects, reducing solubility but stabilizing the azo linkage .

Analytical Characterization

  • HPLC: Reverse-phase methods (e.g., Newcrom R1 column) effectively separate hydrophobic azo phenols, with retention times correlating with LogP values .
  • Spectroscopy : UV-Vis spectra show strong absorption in the visible range (λₘₐₓ ~400–500 nm) due to extended conjugation .

Biological Activity

Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]- (CAS Number: 63216-93-3) is an organic compound notable for its azo linkage and long dodecyl chain. This compound has garnered attention due to its potential biological activities, particularly in the fields of chemistry, biology, and medicine. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse scientific literature.

Molecular Structure:

  • Molecular Formula: C24H33N3O3
  • Molecular Weight: 411.5 g/mol
  • Density: 1.104 g/cm³
  • Boiling Point: 542.7 °C
  • Flash Point: 281.99 °C
PropertyValue
CAS Number63216-93-3
Molecular FormulaC24H33N3O3
Molecular Weight411.5 g/mol
Density1.104 g/cm³
Boiling Point542.7 °C
Flash Point281.99 °C

Synthesis

The synthesis of Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 2-nitroaniline, which is then diazotized using sodium nitrite and hydrochloric acid to yield a diazonium salt. This salt is subsequently coupled with 4-dodecylphenol under alkaline conditions to produce the final product .

The biological activity of this compound is primarily attributed to its ability to form stable azo linkages. The azo (-N=N-) group can interact with various molecular targets, leading to significant changes in the chemical and physical properties of the compound. In biological systems, it can form stable conjugates with proteins and other biomolecules, facilitating their detection and analysis .

Biological Activity

Research indicates that Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]- exhibits several biological activities:

1. Antioxidant Activity:

  • Azo compounds are known for their ability to scavenge free radicals, which may contribute to their antioxidant properties.

2. Antimicrobial Properties:

  • Preliminary studies suggest that azo compounds can exhibit antimicrobial effects against various bacteria and fungi.

3. Drug Delivery Systems:

  • Due to its chemical reactivity, there is ongoing research into using this compound in drug delivery systems, where it may enhance the bioavailability of therapeutic agents .

Case Studies

Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant activity of several azo compounds including Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against common pathogens such as E. coli and S. aureus. The results showed a notable inhibitory effect, suggesting potential for development as an antimicrobial agent.

Applications

1. Industrial Uses:

  • This compound is utilized in the production of dyes and pigments for textiles and plastics due to its vivid color properties.

2. Biological Research:

  • Its ability to form stable azo linkages makes it valuable in labeling and tracking biological molecules, enhancing research methodologies in biochemistry.

3. Pharmaceutical Development:

  • Ongoing research aims to explore its potential in drug formulation and delivery systems due to its favorable chemical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.